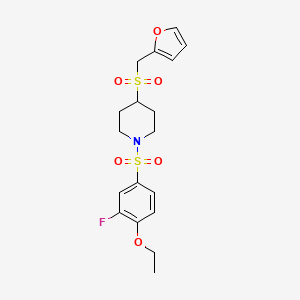

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Description

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a bis-sulfonylated piperidine derivative characterized by two distinct sulfonyl groups: one attached to a 4-ethoxy-3-fluorophenyl ring and the other to a furan-2-ylmethyl moiety. The ethoxy group enhances lipophilicity, while the fluorine atom may influence electronic properties and metabolic stability. Such compounds are often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO6S2/c1-2-25-18-6-5-16(12-17(18)19)28(23,24)20-9-7-15(8-10-20)27(21,22)13-14-4-3-11-26-14/h3-6,11-12,15H,2,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCBWGHSLGHPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structural features, including sulfonyl and furan moieties, suggest potential biological activities that warrant detailed investigation. This article reviews available literature on its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈FNO₄S₂

- Molecular Weight : 396.47 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the piperidine ring.

- Introduction of sulfonyl groups.

- Addition of the furan moiety.

These steps require careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

- Compounds with sulfonamide groups have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Antiviral Activity

Studies have demonstrated that piperidine derivatives can possess antiviral properties. For example, certain derivatives have been tested against HIV and other viruses, showing promising results in inhibiting viral replication .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in key biological pathways. The sulfonamide group may contribute to enzyme inhibition, while the furan moiety can participate in π-stacking interactions with target proteins.

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(thiophen-2-yl)pyrrolidine | Structure | Moderate antibacterial activity |

| 4-(4-Ethoxyphenyl)-2-(phenyl)morpholine | Structure | Antiviral properties against HSV |

| 3-(furan-2-yl)-1-(sulfonamide)piperidine | Structure | Inhibitory effects on bacterial growth |

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives for their antibacterial and antiviral activities. The results indicated that modifications in the molecular structure significantly influenced their efficacy against various pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Piperidine Sulfonamides

Key Observations:

Sulfonyl Group Diversity : The target compound’s dual sulfonyl groups differentiate it from analogs like 9–11 , which feature single sulfonamides with nitro or hydroxyl substituents . The furan-based sulfonyl group is rare compared to phenyl or methylsulfonyl modifications (e.g., ).

Fluorination Impact : Fluorine at the 3-position (target compound) vs. 4-fluoropiperidine (11 ) may alter metabolic stability and target binding. Difluorophenyl derivatives ( ) exhibit enhanced blood-brain barrier penetration.

Heterocyclic Influence : The furan group in the target compound contrasts with nitrofuran moieties in 9–11 , which are associated with nitro-reductase activation and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.